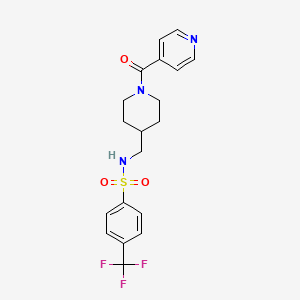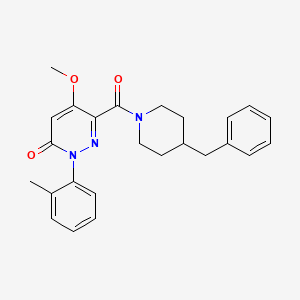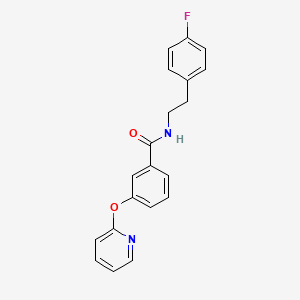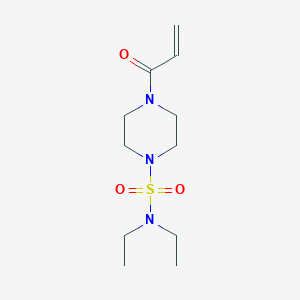
N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that belongs to a class of organic molecules known for their varied biological activities and potential applications in different fields such as medicine and agriculture. The compound features a complex structure incorporating isonicotinoyl, piperidinyl, and trifluoromethylbenzenesulfonamide functional groups, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multi-step organic reactions, starting from basic aromatic or heteroaromatic substrates. Reactions may include condensation, nitration, sulfonation, and amidation steps, tailored to introduce the desired functional groups into the molecule. For instance, Desai et al. (2017) explored the synthesis of novel benzenesulfonamide derivatives with antimicrobial activity, indicating a complex synthetic pathway that could be analogous to the synthesis of this compound (Desai, Makwana, & Senta, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as IR, NMR spectroscopy, and X-ray crystallography. These methods provide detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the compound. For example, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide by Al-Hourani et al. (2016) demonstrates the utility of X-ray crystallography in elucidating the structure of complex organic molecules (Al-Hourani et al., 2016).
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Activities
Research into sulfonamide derivatives has revealed potential anti-inflammatory and analgesic properties. For example, the synthesis and characterization of celecoxib derivatives have shown that certain compounds exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself. This indicates a promising avenue for developing therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).
Anticancer and Anti-HCV Agents
Some sulfonamide derivatives have been evaluated for their anticancer and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Certain compounds demonstrated modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into anti-HCV agents. Additionally, selected compounds were screened for their anticancer activity against human tumor cell lines, showing potential as anticancer agents (Ş. Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibitors
The ureido benzenesulfonamides incorporating triazinyl moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, including hCA IX and XII, which are involved in diseases such as glaucoma, epilepsy, obesity, and cancer. These compounds have shown potent inhibition of the membrane-bound tumor-associated isoform hCA IX, highlighting their potential as drug targets for anticancer agents (Nabih Lolak et al., 2019).
Antimalarial Prototypes
A rational approach led to the synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives aiming at developing new antimalarial lead compounds. These derivatives demonstrated potential as antimalarial prototypes, suggesting a promising direction for new drug development against malaria (N. Boechat et al., 2011).
Antimicrobial Activity
Sulfonamide derivatives have also been explored for their antimicrobial properties. Synthesis and evaluation of novel compounds have revealed in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (N. Desai et al., 2017).
Propriétés
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)16-1-3-17(4-2-16)29(27,28)24-13-14-7-11-25(12-8-14)18(26)15-5-9-23-10-6-15/h1-6,9-10,14,24H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDNYRKGWYHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)

![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)



![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)
![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)
![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)


